molecular formula C10H7ClN2O3 B1465536 Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate CAS No. 955401-43-1

Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate

Cat. No.: B1465536
CAS No.: 955401-43-1
M. Wt: 238.63 g/mol
InChI Key: MSHHKSNHYZPFJW-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate: is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and an oxazole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-chloro-4-pyridine and 1,3-oxazole-4-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substituted Derivatives: Products formed by nucleophilic substitution on the pyridine ring.

    N-Oxides: Products formed by oxidation of the pyridine ring.

    Alcohols: Products formed by reduction of the ester group.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Materials Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and oxazole rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

    Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the oxazole ring.

    Ethyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness:

    Position of Substituents: The specific positioning of the chlorine atom and the ester group on the pyridine and oxazole rings, respectively, can influence the compound’s reactivity and interactions with biological targets.

    Functional Groups: The presence of both a chlorine atom and an ester group provides unique opportunities for further chemical modifications and applications.

Properties

IUPAC Name

methyl 2-(2-chloropyridin-4-yl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-15-10(14)7-5-16-9(13-7)6-2-3-12-8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHHKSNHYZPFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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